molecular formula C23H20N4S B2366543 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine CAS No. 866049-48-1

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2366543
CAS No.: 866049-48-1
M. Wt: 384.5
InChI Key: KGVZHHVTBRQIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core. Its structure includes:

  • A 2-thienyl group substituted at the 3-position with a 2,5-dimethylpyrrole moiety.
  • 5-methyl and 7-phenyl substituents on the pyrazolo[1,5-a]pyrimidine scaffold.
  • Molecular formula: C₂₃H₂₁N₅S (based on structurally similar compounds in ).
  • Key properties: High lipophilicity (XLogP3 ≈ 5.5, inferred from analogs in ), hydrogen-bond acceptor count of 5–7, and moderate topological polar surface area (~72 Ų).

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4S/c1-15-13-21(18-7-5-4-6-8-18)27-22(24-15)14-19(25-27)23-20(11-12-28-23)26-16(2)9-10-17(26)3/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVZHHVTBRQIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article discusses its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₉H₁₈N₄S
  • Molecular Weight : 342.44 g/mol
  • CAS Number : Not specified in the sources but related compounds have CAS numbers indicating their chemical identity.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties , particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.125
Escherichia coli0.062
Pseudomonas aeruginosa0.25

The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 0.062 µg/mL, which is comparable to standard antibiotics .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial biofilm formation and quorum sensing. In a study assessing antibiofilm activity, it was found that the compound could reduce biofilm formation by over 80% in Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that it may disrupt communication among bacterial populations, thereby enhancing its effectiveness in treating infections.

Case Studies

  • Antibiofilm Activity Study :
    • A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated that those with similar structures to our compound effectively inhibited biofilm formation by more than 80% in tested bacterial strains .
  • Comparative Antimicrobial Efficacy :
    • Comparisons with other compounds in the same family showed that modifications in structure significantly affected antimicrobial potency. For instance, replacing a methyl group with a hydroxyl group reduced activity by approximately 5–6 times against all tested isolates .

Pharmacological Potential

The promising results regarding the antimicrobial activity of This compound suggest potential applications in treating resistant bacterial infections. Its ability to inhibit biofilm formation could make it particularly valuable in clinical settings where chronic infections are prevalent.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant potential as an anticancer agent. It has been shown to act as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical targets in cancer therapy.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit broad-spectrum anticancer activity. For instance, one study reported a mean growth inhibition percentage of 43.9% across 56 different cancer cell lines, indicating robust antiproliferative effects . The compound's structural features likely contribute to its potency against various cancer types.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds in drug development. The presence of specific functional groups in the pyrazolo[1,5-a]pyrimidine scaffold influences biological activity. For example:

  • Methyl groups : Enhance lipophilicity and may improve cellular uptake.
  • Thienyl moieties : Contribute to π-π stacking interactions with target proteins, enhancing binding affinity.

Synthesis and Characterization

A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized through multi-step reactions involving starting materials such as malononitrile and phenylisothiocyanate. The final products were characterized using techniques like IR spectroscopy, NMR, and mass spectrometry to confirm their structures .

Antiproliferative Activity Assessment

In a notable study, compounds similar to 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine were tested against various cancer cell lines including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer). Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like Cisplatin, suggesting superior potency against these cell lines .

Summary of Findings

The applications of This compound in scientific research underscore its potential as a therapeutic agent in oncology:

Application AreaObservations
Anticancer ActivitySignificant growth inhibition in various cancer cell lines
Mechanism of ActionDual inhibition of CDK2 and TRKA
Structure-Activity InsightsSpecific functional groups enhance biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent Effects on Pharmacokinetics and Biodistribution

Pyrazolo[1,5-a]pyrimidine derivatives with fluorine-18 labels (e.g., 2-[¹⁸F]fluoroethylaminopyrazolo[1,5-a]pyrimidines) have been studied for tumor imaging. Key findings include:

  • Blood clearance rates: Derivatives with 2-[¹⁸F]fluoroethylamino groups exhibit slower blood clearance (t₁/₂ > 120 min) compared to 2-[¹⁸F]fluoro-4-nitrobenzamide analogs (t₁/₂ < 60 min), leading to prolonged tumor retention.
  • Tumor uptake : Slower blood clearance correlates with higher tumor-to-background ratios. For example, [¹⁸F]3 and [¹⁸F]4 (polar ester/hydroxyl-modified analogs) showed increasing tumor uptake over time, while [¹⁸F]5 (carboxyl-modified) exhibited rapid washout.

Comparison to target compound : The 2-thienyl-dimethylpyrrole group in the target compound may enhance lipophilicity and membrane permeability compared to fluorinated analogs, but its lack of polar groups (e.g., hydroxyl, carboxyl) could reduce solubility and slow excretion.

Table 1: Key Pharmacokinetic Parameters of Selected Pyrazolo[1,5-a]pyrimidines
Compound Substituents Blood Clearance (t₁/₂) Tumor Uptake (SUV at 120 min) Reference
[¹⁸F]1 7-(2-¹⁸F-fluoroethylamino), 5-methyl >120 min 2.5 ± 0.3
[¹⁸F]2 2-¹⁸F-fluoro-4-nitrobenzamide <60 min 1.2 ± 0.2
Target Compound 2-thienyl-dimethylpyrrole, 5-methyl Not reported Not reported
Kinase Inhibition Potential
  • TRK kinase inhibitors: Pyrazolo[1,5-a]pyrimidines with 3-(1H-pyrazol-1-yl) and 5-(2,5-difluorophenyl-pyrrolidin-1-yl) substituents (e.g., MK85) show nanomolar inhibitory activity against TRK kinases, a target in oncology.
  • Impact of substituents : Bulky aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl in MK85) enhance target binding but may reduce solubility.
Antifungal and Herbicidal Activity
  • Triazolopyrimidine analogs : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives with oxygen-containing side chains (e.g., acetylhydrazones) exhibit moderate antifungal and herbicidal activity.

Comparison to target compound : The absence of oxygen-rich side chains in the target compound may limit its utility in agrochemistry compared to these analogs.

Preparation Methods

Structural Features and Related Compounds

The target compound combines several key structural elements that present both synthetic challenges and opportunities for biological activity. The molecule contains a pyrazolo[1,5-a]pyrimidine core with specific substituents: a 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl group at position 2, a methyl group at position 5, and a phenyl group at position 7.

Several structurally related compounds have been reported in the literature, providing valuable insights for developing synthetic approaches. The most relevant analogues include 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine (CAS: 478258-98-9), which differs from our target only by the absence of the 5-methyl group. Other related compounds include the 7-(2-thienyl) derivative (CAS: 861209-69-0) and the 7-(2-pyridinyl) derivative (CAS: 860610-17-9).

Table 1: Comparison of Target Compound with Structural Analogues

Compound Position 2 Position 5 Position 7 CAS Number Molecular Formula
Target compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl Methyl Phenyl Not available C23H20N4S (estimated)
Analogue 1 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl H Phenyl 478258-98-9 C22H18N4S
Analogue 2 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl H 2-Thienyl 861209-69-0 C20H16N4S2
Analogue 3 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl H 2-Pyridinyl 860610-17-9 C21H17N5S

General Synthetic Approaches for Pyrazolo[1,5-a]pyrimidines

Cyclocondensation Strategies

The most established method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves cyclocondensation reactions between 5-aminopyrazoles and 1,3-biselectrophilic compounds. This approach provides a versatile platform for introducing various substituents at different positions of the heterocyclic core.

Reaction with 1,3-Diketones and β-Ketoesters

A high-yielding procedure reported in the literature involves the condensation of 1,3-diketones or β-ketoesters with substituted 5-aminopyrazoles in the presence of H2SO4, using acetic acid as the solvent. This method produces pyrazolo[1,5-a]pyrimidine analogues with excellent yields (87-98%).

Table 2: Reaction Conditions for Cyclocondensation with 1,3-Diketones and β-Ketoesters

Starting Material Electrophile Catalyst Solvent Temperature Yield (%)
5-amino-3-arylamino-1H-pyrazole-4-carbonitriles Pentane-2,4-dione H2SO4 AcOH Reflux 87-98
5-amino-3-arylamino-1H-pyrazole-4-carbonitriles Ethyl acetoacetate H2SO4 AcOH Reflux 87-98
5-amino-3-arylamino-1H-pyrazole-4-carbonitriles Ethyl isobutyrylacetate H2SO4 AcOH Reflux 87-98
5-amino-3-arylamino-1H-pyrazole-4-carbonitriles Ethyl butyrylacetate H2SO4 AcOH Reflux 87-98

For synthesizing our target compound, this approach could be adapted by using a 1,3-diketone bearing methyl and phenyl groups (e.g., 1-phenyl-2,4-pentanedione) to introduce the desired substituents at positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine core.

Reaction with β-Enaminones

An alternative approach utilizes heterocyclic β-enaminones as reactants for pyrazolo[1,5-a]pyrimidine synthesis. In this methodology, a heterocyclic β-enaminone reacts with an aminopyrazole through a uracil ring-opening process, leading to functionalized pyrazolo[1,5-a]pyrimidines. The employment of enones with appropriate leaving groups at the β-position (e.g., ethoxy groups) enables regiospecific cyclization, providing an attractive route to compounds with specific substitution patterns.

Pericyclic Reaction Approaches

A creative synthetic route described by Ding and colleagues employs pericyclic reactions to construct pyrazolo[1,5-a]pyrimidines without requiring aminopyrazole starting materials. This one-pot, scalable process involves:

  • Treatment of an N-propargylic sulfonylhydrazone with a sulfonyl azide in the presence of catalytic copper(I) chloride
  • Formation of a triazole intermediate through a click reaction
  • Intramolecular Diels-Alder reaction forming the bicyclic skeleton
  • Elimination reaction in basic media to yield the desired pyrazolo[1,5-a]pyrimidine

While this approach represents an innovative strategy, its application to our specific target compound would require careful consideration of how to incorporate the required substituents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for improving the efficiency and selectivity of pyrazolo[1,5-a]pyrimidine synthesis. When compared to conventional heating methods, microwave irradiation offers several advantages:

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

Synthetic Approach Heating Method Reaction Time Chemoselectivity Yield Products
Condensation of isoflavone and 3-aminopyrazole Conventional heating Long Lower Lower 6,7-diarylpyrazolo[1,5-a]pyrimidines
Condensation of isoflavone and 3-aminopyrazole Microwave irradiation Short Higher Higher 5,6-diarylpyrazolo[1,5-a]pyrimidines

Research has demonstrated that the choice of base significantly impacts the outcome of microwave-assisted reactions, with potassium tert-butoxide (CH3)3COK providing superior results compared to other bases. Additionally, optimized conditions include the use of DMSO as solvent and a reactant ratio of 1:1.5:2.5 (isoflavone:3-aminopyrazole:base).

Specific Synthetic Routes for the Target Compound

Retrosynthetic Analysis

The development of an effective synthetic route for 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine requires strategic planning. A retrosynthetic analysis reveals two main approaches:

  • Convergent Approach : Construction of a functionalized 5-aminopyrazole containing the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl group, followed by cyclocondensation with a bifunctional compound to introduce the methyl and phenyl groups.

  • Linear Approach : Initial construction of a 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine core, followed by selective functionalization at position 2 with the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl group.

Convergent Synthetic Approach

Preparation of Key 5-Aminopyrazole Intermediate

Drawing from synthetic methodologies described in the literature, the preparation of an appropriate 5-aminopyrazole intermediate could follow this sequence:

Table 4: Synthesis of 5-Aminopyrazole Intermediate

Step Reagents Conditions Product Yield (%)
1 Benzyl alcohol, ethyl bromoacetate, NaH Toluene, RT, 5 h Corresponding ether 76
2 Acetonitrile, 2.5 M n-butyllithium -78°C Beta-ketoester derivative Not specified
3 Hydrazine Not specified Aminopyrazole derivative 87 (after two steps)

To incorporate the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl group, additional synthetic steps would be required:

  • Preparation of a 3-bromo-2-iodothiophene derivative
  • Selective coupling at the iodinated position with an appropriate organometallic reagent
  • N-arylation at the brominated position with 2,5-dimethylpyrrole
Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core

The critical step involves the cyclocondensation of the functionalized 5-aminopyrazole with an appropriate 1,3-bifunctional compound to construct the pyrazolo[1,5-a]pyrimidine core with the correct substituents at positions 5 and 7:

Table 5: Cyclocondensation Strategy

Aminopyrazole 1,3-Bifunctional Compound Catalyst Solvent Conditions Expected Product
Functionalized 5-aminopyrazole with 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl group 1-phenyl-2,4-pentanedione H2SO4 AcOH Reflux or microwave Target compound with methyl at position 5 and phenyl at position 7

The choice of 1-phenyl-2,4-pentanedione is strategic as it contains both the methyl and phenyl groups needed for positions 5 and 7 of the target compound. The regioselectivity of the cyclocondensation would be controlled by the electronic and steric properties of the 1,3-diketone.

Linear Synthetic Approach

Construction of 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine Core

An alternative approach begins with the synthesis of a 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine core:

  • Preparation of an appropriate 5-aminopyrazole
  • Cyclocondensation with 1-phenyl-2,4-pentanedione to form the 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Functionalization at Position 2

The introduction of the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl group at position 2 would require either:

  • Halogenation-Coupling Sequence : Selective halogenation at position 2 followed by cross-coupling with an organometallic reagent containing the functionalized thiophene.

  • Metallation-Electrophilic Substitution : Direct metallation at position 2 followed by reaction with an appropriate electrophile.

Table 6: Position 2 Functionalization Strategies

Approach Starting Material Key Reagents Conditions Challenges Advantages
Halogenation-Coupling 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine Halogenating agent, organoboron or organostannane of functionalized thiophene, Pd catalyst Inert atmosphere, appropriate solvent Regioselectivity of halogenation Well-established methodology
Metallation-Electrophilic Substitution 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine Strong base (e.g., LDA), functionalized thiophene electrophile Low temperature, anhydrous conditions Controlling site of metallation Direct introduction of substituent

Optimization Strategies and Characterization

Critical Reaction Parameters

Successful synthesis of this compound requires optimization of several key reaction parameters:

Table 7: Critical Reaction Parameters for Optimization

Parameter Significance Optimization Approach Expected Impact
Reaction temperature Affects reaction rate, selectivity, and decomposition Systematic variation with monitoring Identification of optimal temperature range
Solvent selection Influences solubility, kinetics, and selectivity Screening of various solvent systems Enhanced yields and improved purification
Catalyst type and loading Determines reaction efficiency and selectivity Testing different catalysts and loadings Optimization of catalyst system
Reaction time Balances conversion against decomposition Time-course monitoring Determination of optimal reaction duration
Order of addition May affect selectivity and minimize side reactions Variation of addition sequences Identification of optimal protocol
Stoichiometry Ensures complete conversion Systematic variation of reagent ratios Economical use of starting materials

Addressing Regioselectivity Challenges

A significant challenge in synthesizing the target compound is controlling regioselectivity during formation of the pyrazolo[1,5-a]pyrimidine core, particularly regarding the placement of methyl and phenyl substituents at positions 5 and 7.

Table 8: Strategies for Controlling Regioselectivity

Challenge Cause Strategy Expected Outcome
5,7-Substitution pattern Competition between electrophilic sites Selection of appropriately substituted 1,3-diketone Correct placement of methyl at position 5 and phenyl at position 7
Position 2 functionalization Multiple reactive sites Pre-functionalization of aminopyrazole or selective late-stage functionalization Selective introduction of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl group
Cyclocondensation chemoselectivity Reaction conditions influence Optimization of base, solvent, and heating method Formation of desired regioisomer

Research has shown that microwave irradiation can significantly influence regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis, with potential to favor formation of specific isomers compared to conventional heating methods.

Purification and Characterization Methods

Comprehensive purification and characterization are essential for confirming the structure and purity of the target compound:

Table 9: Purification and Characterization Methods

Stage Purification Method Characterization Technique Expected Data/Information
Intermediates Column chromatography, recrystallization TLC, HPLC, NMR Confirmation of structure, assessment of purity
Final compound Column chromatography followed by recrystallization 1H NMR, 13C NMR, MS, IR, elemental analysis Comprehensive structural confirmation

Key spectroscopic features expected for the target compound include:

  • 1H NMR : Signals for thiophene protons (δ ~7.0-7.5 ppm), pyrrole methyl groups (δ ~2.0-2.5 ppm), position 5 methyl (δ ~2.5-3.0 ppm), phenyl protons (δ ~7.3-8.0 ppm)
  • 13C NMR : Signals for methyl carbons, aromatic carbons, heterocyclic carbons
  • Mass Spectrometry : Molecular ion peak at m/z ~384, characteristic fragmentation pattern
  • IR Spectroscopy : Characteristic bands for C=C, C=N, aromatic systems

Q & A

Basic: What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like this compound?

Methodological Answer:
Synthesis typically involves cyclization of aminopyrazole precursors with dielectrophilic reagents (e.g., β-diketones or α,β-unsaturated carbonyl compounds). For example:

  • Step 1: Condensation of 5-amino-3-methyl-1-phenylpyrazole with a thienyl-substituted diketone to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2: Introduction of the 2,5-dimethylpyrrole substituent via Suzuki coupling or nucleophilic aromatic substitution .
  • Purification: Recrystallization from ethanol or dioxane ensures >95% purity, confirmed by HPLC and melting point analysis .

Advanced: How can computational chemistry optimize the synthesis of such derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways to identify intermediates and transition states. For example:

  • Reaction Path Search: Predict energy barriers for cyclization steps using Gaussian or ORCA software .
  • Solvent Effects: COSMO-RS simulations optimize solvent selection to enhance yields .
  • Experimental Validation: Computational predictions guide targeted synthesis (e.g., reducing side reactions via temperature modulation) .

Basic: What spectroscopic methods confirm the structural identity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • X-ray Crystallography: Resolves bond lengths (e.g., C–C = 1.380–1.386 Å) and dihedral angles (e.g., pyrazole-thienyl torsion = 12.3°) .
  • NMR Spectroscopy: 1H NMR detects aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm); 13C NMR confirms CF3 and phenyl carbons .
  • HRMS: Molecular ion [M+H]+ matches theoretical mass within 3 ppm error .

Advanced: How to resolve discrepancies in pharmacological activity data across studies?

Methodological Answer:
Address variability through systematic validation:

  • Assay Standardization: Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC50 normalization) .
  • Orthogonal Assays: Confirm enzyme inhibition (e.g., KDR kinase) with cell viability (MTT) and receptor binding (radioligand displacement) assays .
  • Meta-Analysis: Pool data from ≥3 independent studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) .

Basic: What are typical pharmacological targets for this class of compounds?

Methodological Answer:
Pyrazolo[1,5-a]pyrimidines target:

  • Kinases: KDR (VEGFR2) inhibition (IC50 < 100 nM) via ATP-binding site competition .
  • Receptors: Peripheral benzodiazepine receptor (PBR) modulation (Ki < 50 nM) .
  • Enzymes: Antitrypanosomal activity via trypanothione reductase inhibition .
    Screening protocols involve fluorescence polarization (kinases) and microplate scintillation (receptors) .

Advanced: What strategies improve solubility and bioavailability of lipophilic derivatives?

Methodological Answer:
Enhance drug-like properties via:

  • Structural Modifications: Introduce polar groups (e.g., –OH, –NH2) at the phenyl or pyrrole positions .
  • Formulation: Use cyclodextrin inclusion complexes (e.g., sulfobutyl-β-cyclodextrin) to increase aqueous solubility .
  • Prodrug Design: Esterify methyl groups for hydrolytic activation in vivo .
    LogP reduction from 4.2 to 2.8 improves pharmacokinetic profiles in rodent models .

Basic: How is purity confirmed post-synthesis?

Methodological Answer:

  • HPLC: Reverse-phase C18 column, 90:10 acetonitrile/water, UV detection at 254 nm; purity ≥98% .
  • Elemental Analysis: CHN ratios match theoretical values within 0.3% error (e.g., C: 62.77% observed vs. 62.80% calculated) .
  • Melting Point: Sharp range (e.g., 263–265°C) confirms homogeneity .

Advanced: How to design experiments to elucidate reaction mechanisms?

Methodological Answer:

  • Isotopic Labeling: Use 15N-labeled aminopyrazoles to track nitrogen incorporation via 15N NMR .
  • Kinetic Analysis: Monitor reaction progress via in situ IR (e.g., carbonyl peak disappearance at 1700 cm⁻¹) .
  • Intermediate Trapping: Quench reactions at 50% completion; isolate intermediates via flash chromatography for MS/MS analysis .

Basic: What are challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Solvent Optimization: Test mixed solvents (e.g., dichloromethane/hexane) for slow evaporation .
  • Seeding: Introduce microcrystals from prior batches to induce nucleation .
  • Purity Requirement: ≥95% purity via HPLC to avoid lattice defects .

Advanced: How to address conflicting bioactivity between in vitro and in vivo studies?

Methodological Answer:

  • PK/PD Modeling: Measure plasma half-life (e.g., LC-MS/MS) and correlate with efficacy in murine models .
  • Metabolite Screening: Identify active/inactive metabolites via hepatic microsome assays .
  • Species-Specific Targets: Validate target expression (e.g., KDR in human vs. murine endothelial cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.